2-(4-Methoxyphenyl)-1,3-thiazole
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antiproliferative and Antitumor Activities
Thiazole derivatives, including structures related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been extensively studied for their antiproliferative and antitumor properties. A systematic review of in vitro and in vivo studies highlights the significant anticancer activities of thiazole and oxazole derivatives, suggesting their potential as promising compounds in cancer therapy (Guerrero-Pepinosa et al., 2021).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showing potential as therapeutic agents in managing oxidative stress and inflammation-related disorders. This research underlines the importance of benzofused thiazole structures, such as 2-(4-Methoxyphenyl)-1,3-thiazole, in developing new antioxidant and anti-inflammatory agents (Raut et al., 2020).
Broad-Spectrum Biological Activities
Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, making them integral to medicinal chemistry. The diverse biological activities and therapeutic potential of thiazole-based compounds, akin to 2-(4-Methoxyphenyl)-1,3-thiazole, underscore their significance in drug discovery and development (Sharma et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Thiazolidinediones, related to the thiazole structure, have been explored as inhibitors of PTP 1B, showcasing their role in managing insulin resistance and type 2 diabetes mellitus. This highlights the therapeutic applications of thiazole derivatives in addressing metabolic disorders through enzyme inhibition (Verma et al., 2019).
Antimicrobial and Antiviral Efficacies
The antimicrobial and antiviral efficacies of thiazole derivatives, including those structurally related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been documented, showing their potential as antimicrobial and antiviral agents. This aspect of thiazole derivatives is crucial in the development of new therapeutic agents to combat infectious diseases (Mech et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity and any potential hazards associated with its use or disposal.
Future Directions
This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.
Please note that this is a general outline and the specific details would depend on the compound . For a comprehensive analysis of a specific compound, I would recommend consulting the scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLPGGILHNNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461576 | |
Record name | 2-(4-Methoxy-phenyl)-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole | |
CAS RN |
27088-84-2 | |
Record name | 2-(4-Methoxy-phenyl)-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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